丙草胺钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

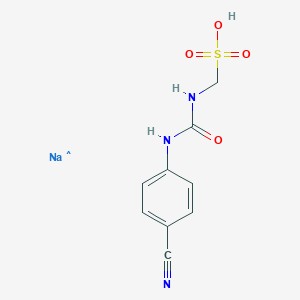

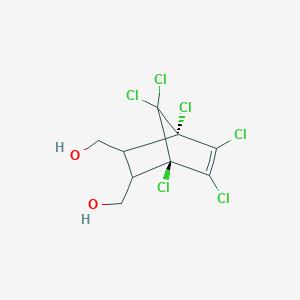

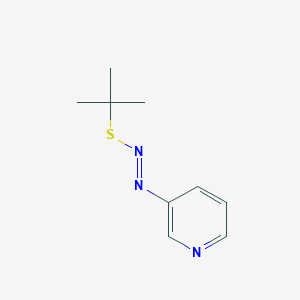

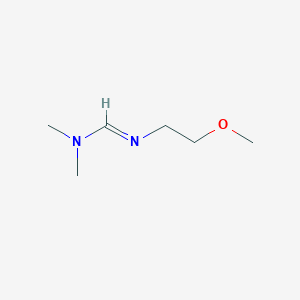

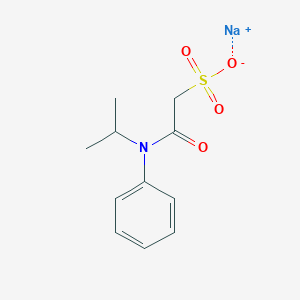

Propachlor ESA sodium salt, also known as 2-[(1-Methylethyl)-phenylamino]-2-oxo-ethanesulfonic acid sodium salt, is an amido sulfonate compound . It is used as an analytical standard . The molecular weight of this compound is 279.29 and its molecular formula is C11H14NO4S•Na .

Molecular Structure Analysis

The molecular structure of Propachlor ESA sodium salt is represented by the formula C11H14NO4S•Na . This indicates that the molecule is composed of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, 1 sulfur atom, and 1 sodium atom .科学研究应用

环境和农业影响

对土壤-植物-水动态的影响:丙草胺是一种除草剂,影响农田中的禾本科一年生植物和双子叶植物。研究表明,从稻草中提取的溶解有机物 (DOM) 会影响丙草胺在农田土壤中的迁移行为,影响其在小麦根和茎中的吸附、解吸和生物积累 (Yao 等人,2023 年)。

修复策略:研究通过二硫代亚铁酸盐的亲核取代对丙草胺进行还原性转化的研究表明,修复除草剂污染资源的潜在策略对地下水和土壤资源管理具有影响 (Liu 等人,2011 年)。

细菌中的降解途径:在土壤细菌中发现了新的丙草胺降解途径,表明具有生物修复潜力。不同的细菌菌株利用不同的途径,为微生物与除草剂的相互作用提供了见解 (Martín 等人,1999 年)。

水处理和环境安全

电芬顿处理:涉及羟基自由基的电芬顿工艺已有效地在水中矿化丙草胺,为水处理提供了一种方法 (Gençten & Özcan,2015 年)。

光催化降解:已经探索了在模拟太阳辐射下丙草胺在 TiO2 悬浮液中的光诱导降解,这导致了在水解毒工艺中的潜在应用 (Konstantinou 等人,2002 年)。

大气归宿研究:在大气条件下丙草胺的气相降解的研究提供了对其环境影响和作为除草剂的潜在大气影响的见解 (Muñoz 等人,2012 年)。

土壤相互作用和迁移

有机改良剂的影响:关于猪粪肥和湖床污泥等有机改良剂如何影响丙草胺在土壤中的迁移性的研究对农业实践和环境安全具有影响 (Zhang 等人,2012 年)。

水体中的共代谢:丙草胺在污水和湖水中的共代谢,以及其广泛的代谢而没有矿化,突出了了解水生环境中微生物相互作用的重要性 (Novick & Alexander,1985 年)。

化学修复技术

- 农药转化:关于硫脲 (一种农药) 转化丙草胺的研究展示了一种环境修复和防止水污染的潜在方法 (Zheng 等人,2004 年)。

作用机制

安全和危害

Propachlor ESA sodium salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Propachlor ESA sodium salt can be achieved by a two-step process. The first step involves the synthesis of Propachlor ESA, which is then converted to its sodium salt form in the second step.", "Starting Materials": [ "Propachlor", "Ethanolamine", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of Propachlor ESA", "1. Propachlor is reacted with ethanolamine in the presence of sodium hydroxide and water to form Propachlor ESA.", "2. The reaction mixture is heated to a temperature of 70-80°C for a period of 4-6 hours.", "3. The resulting product is then cooled and filtered to obtain Propachlor ESA as a solid.", "Step 2: Conversion of Propachlor ESA to Propachlor ESA sodium salt", "1. Propachlor ESA is dissolved in water to form a solution.", "2. Sodium hydroxide is added to the solution to adjust the pH to around 9-10.", "3. Sodium chloride is added to the solution to promote the formation of the sodium salt.", "4. The mixture is then stirred for a period of 2-3 hours at a temperature of 25-30°C.", "5. The resulting product is then filtered and washed with water to obtain Propachlor ESA sodium salt as a solid." ] } | |

CAS 编号 |

947601-88-9 |

分子式 |

C11H15NNaO4S |

分子量 |

280.30 g/mol |

IUPAC 名称 |

sodium;2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate |

InChI |

InChI=1S/C11H15NO4S.Na/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16;/h3-7,9H,8H2,1-2H3,(H,14,15,16); |

InChI 键 |

JZQSNZAKHHULSO-UHFFFAOYSA-N |

手性 SMILES |

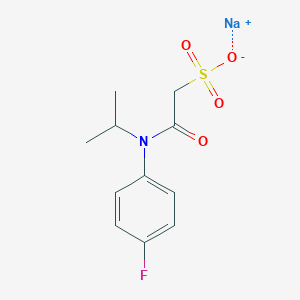

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

规范 SMILES |

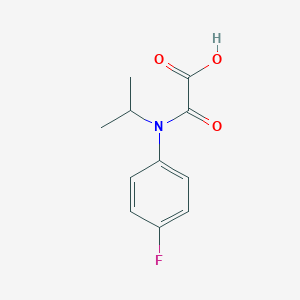

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O.[Na] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。